molecular formula C9H9ClN2O3 B6277481 1-(5-nitro-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 2763755-99-1

1-(5-nitro-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No. B6277481
CAS RN: 2763755-99-1
M. Wt: 228.6
InChI Key:
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Description

1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride, also known as “5-Nitro-1-benzofuran-2-ylmethanamine hydrochloride” or “NBFMH”, is a synthetic compound which is used in a variety of scientific research applications. This compound is synthesized by the reaction of 5-nitrobenzofuran-2-carboxylic acid with methylamine. This reaction results in the formation of a salt, which is NBFMH. NBFMH has been studied extensively in the fields of biochemistry, physiology, and pharmacology due to its unique properties. The purpose of

Scientific Research Applications

NBFMH has been used in a variety of scientific research applications. It has been used to study the effects of nitric oxide on cells, as well as to study the effects of nitric oxide on enzymes. It has also been used to study the effects of nitric oxide on the cardiovascular system. Additionally, NBFMH has been used to study the effects of nitric oxide on the immune system.

Mechanism of Action

The mechanism of action of NBFMH is not fully understood. However, it is believed that the compound binds to nitric oxide receptors, which triggers a cascade of events that lead to the release of nitric oxide. This nitric oxide then binds to other molecules in the cell, which triggers a variety of physiological and biochemical responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBFMH are not fully understood. However, it is believed that the compound has a variety of effects on the body. It has been shown to increase the production of nitric oxide, which can lead to increased blood flow and improved oxygenation of tissues. Additionally, it has been shown to have an anti-inflammatory effect, as well as a vasodilatory effect.

Advantages and Limitations for Lab Experiments

The main advantage of NBFMH for lab experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound, making it easy to store and transport. However, one of the main limitations of NBFMH for lab experiments is that it is not very soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

There are a variety of potential future directions for NBFMH research. One potential direction is to further study the effects of nitric oxide on cells, enzymes, and the cardiovascular system. Additionally, further research could be done on the anti-inflammatory and vasodilatory effects of NBFMH. Finally, further research could be done on the synthesis of NBFMH, as well as on the development of new synthetic methods.

Synthesis Methods

The synthesis method of NBFMH involves the reaction of 5-nitrobenzofuran-2-carboxylic acid and methylamine. This reaction is carried out in a solvent such as methanol or ethanol. The reaction is carried out at room temperature and is complete when the solution is clear. The resulting product is a salt, which is NBFMH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-nitro-1-benzofuran-2-yl)methanamine hydrochloride involves the reduction of 5-nitro-1-benzofuran-2-carboxylic acid to 5-nitro-1-benzofuran-2-carboxaldehyde, followed by reductive amination with formaldehyde and ammonium chloride to yield 1-(5-nitro-1-benzofuran-2-yl)methanamine. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-nitro-1-benzofuran-2-carboxylic acid", "Sodium borohydride", "Acetic acid", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "1. Dissolve 5-nitro-1-benzofuran-2-carboxylic acid in acetic acid.", "2. Add sodium borohydride to the solution and stir for several hours at room temperature.", "3. Quench the reaction with water and extract the product with ethyl acetate.", "4. Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain 5-nitro-1-benzofuran-2-carboxaldehyde.", "5. Dissolve 5-nitro-1-benzofuran-2-carboxaldehyde in methanol.", "6. Add formaldehyde and ammonium chloride to the solution and stir for several hours at room temperature.", "7. Quench the reaction with water and extract the product with ethyl acetate.", "8. Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain 1-(5-nitro-1-benzofuran-2-yl)methanamine.", "9. Dissolve 1-(5-nitro-1-benzofuran-2-yl)methanamine in hydrochloric acid.", "10. Evaporate the solvent to obtain 1-(5-nitro-1-benzofuran-2-yl)methanamine hydrochloride." ] }

CAS RN

2763755-99-1

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.6

Purity

95

Origin of Product

United States

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